3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide
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Overview
Description
3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide is a chemical compound that features a pyridine ring substituted with chlorine, trifluoromethyl, and carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide can be achieved through several methods. One common approach involves the chlorination and fluorination of pyridine derivatives. For instance, a simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride can be used . Another method involves the direct introduction of a trifluoromethyl group using trifluoromethyl active species like trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of nonchlorinated organic solvents and specific temperature controls (20°C to 60°C) are crucial to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl copper for substitution reactions and various oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoromethyl-substituted pyridine derivatives .
Scientific Research Applications
3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it valuable for specific applications in agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C7H4ClF3N2O |
---|---|
Molecular Weight |
224.57 g/mol |
IUPAC Name |
3-chloro-4-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H4ClF3N2O/c8-4-3(7(9,10)11)1-2-13-5(4)6(12)14/h1-2H,(H2,12,14) |
InChI Key |
HOGIWLVOUDALJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)C(=O)N |
Origin of Product |
United States |
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